
ML 145
Vue d'ensemble
Description
ML 145 est un antagoniste sélectif du récepteur orphelin GPR35, qui est un récepteur couplé aux protéines G. Ce composé est connu pour sa haute sélectivité, étant plus de 1 000 fois plus sélectif pour GPR35 que pour GPR55 . Le nom chimique de this compound est acide 2-hydroxy-4-[4-(5Z)-5-[(E)-2-méthyl-3-phénylprop-2-énylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]butanoylamino]benzoïque .
Méthodes De Préparation
La synthèse de ML 145 implique plusieurs étapes, notamment la formation du cycle thiazolidinone et la fonctionnalisation ultérieure. . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
ML 145 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : this compound peut être réduit pour former différents produits, selon les agents réducteurs utilisés.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le récepteur GPR35 et son rôle dans diverses voies chimiques.
Biologie : Employé dans la recherche pour comprendre les fonctions biologiques de GPR35 et son implication dans les processus cellulaires.
Médecine : Investigated for its potential therapeutic applications in treating diseases related to GPR35 dysfunction.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant GPR35
5. Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur GPR35, bloquant ainsi son activation par les ligands endogènes. Cette action antagoniste empêche les voies de signalisation en aval associées à l'activation de GPR35, ce qui peut influencer divers processus cellulaires . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des cascades de signalisation médiées par GPR35, ce qui peut affecter la prolifération cellulaire, la migration et d'autres fonctions.
Applications De Recherche Scientifique
Scientific Research Applications
1. Drug Discovery and Development
- Target Identification : ML 145 serves as a valuable tool for identifying the biological roles of GPR35 in various disease models. Its selective antagonistic properties allow researchers to elucidate the receptor's function in cellular signaling pathways.
- Lead Compound for Novel Therapeutics : Due to its specificity, this compound can be used as a lead compound for developing new drugs aimed at conditions such as chronic pain, metabolic disorders, and inflammatory diseases.
2. In Vivo Studies
- Animal Models : this compound has been utilized in various animal studies to assess its impact on pain response and inflammation. For instance, studies have shown that inhibition of GPR35 can modulate nociceptive pathways, suggesting potential applications in analgesic therapies.
- Metabolic Research : Research indicates that GPR35 may play a role in glucose metabolism and insulin sensitivity. This compound's application in metabolic studies could provide insights into its therapeutic potential for diabetes and obesity.
3. Mechanistic Studies
- Signal Transduction Pathways : The use of this compound allows researchers to dissect the signaling mechanisms activated by GPR35. Understanding these pathways can lead to insights into how modulating this receptor could influence various physiological processes.
- Pharmacological Profiling : this compound can be employed to evaluate the pharmacological profiles of other compounds targeting GPR35, aiding in the identification of synergistic effects or potential side effects.
Case Studies
Mécanisme D'action
ML 145 exerts its effects by selectively binding to the GPR35 receptor, thereby blocking its activation by endogenous ligands. This antagonistic action prevents the downstream signaling pathways associated with GPR35 activation, which can influence various cellular processes . The molecular targets and pathways involved include the inhibition of GPR35-mediated signaling cascades, which can affect cell proliferation, migration, and other functions.
Comparaison Avec Des Composés Similaires
ML 145 est unique en raison de sa haute sélectivité pour le récepteur GPR35 par rapport à d'autres composés similaires. Certains composés similaires incluent :
Antagonistes de GPR55 : Ces composés ciblent le récepteur GPR55 mais sont moins sélectifs que this compound.
Autres antagonistes de GPR35 : Bien qu'il existe d'autres antagonistes pour GPR35, this compound se distingue par sa haute sélectivité et sa puissance
Activité Biologique
ML 145 is a selective antagonist for the GPR35 receptor, a member of the G protein-coupled receptor (GPCR) family. This compound has garnered attention for its potential therapeutic applications across various biological contexts, particularly in metabolic disorders and cancer. The following sections outline the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound operates primarily as an antagonist at the GPR35 receptor, exhibiting a high selectivity profile. The compound has an IC50 value of approximately 20.1 nM, indicating its potency in inhibiting GPR35 activity while being over 1000-fold more selective than antagonists for other related receptors such as GPR55 .
Table 1: Selectivity and Potency of this compound
Compound | Target Receptor | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | GPR35 | 20.1 | >1000 (vs GPR55) |
1. Role in Metabolic Disorders
Research indicates that GPR35 plays a significant role in metabolic regulation. In studies involving animal models, the inhibition of GPR35 by this compound has been linked to improvements in metabolic parameters such as glucose metabolism and insulin sensitivity. For instance, mice treated with this compound exhibited reduced body weight and improved glucose tolerance compared to controls .
Case Study: Effects on Glucose Metabolism
A study evaluated the effects of this compound on glucose metabolism in db/db mice. The results demonstrated that treatment with this compound led to:
- Decreased fasting blood glucose levels
- Improved glucose tolerance as assessed by glucose clamp experiments
- Reduction in body weight and food intake
These findings suggest that antagonism of GPR35 by this compound may provide a novel therapeutic approach for managing type 2 diabetes and related metabolic disorders .
2. Implications in Cancer Biology
This compound's role extends into oncology, where it has been shown to influence cancer cell survival and proliferation. Specifically, miR-145 has been identified as a critical regulator of various oncogenic pathways.
Table 2: Targets of miR-145 in Cancer Biology
Target Gene | Function | Impact of miR-145 |
---|---|---|
SMAD3 | TGF-beta signaling pathway | Downregulation |
DR5 | Apoptosis regulation | Downregulation |
BRCA2 | DNA repair | Downregulation |
Studies have indicated that miR-145 can downregulate these target genes, thereby influencing cancer cell survival and contributing to processes such as epithelial-to-mesenchymal transition (EMT) . The modulation of these pathways by this compound may offer insights into its potential use as an adjunct therapy in cancer treatment.
Clinical Relevance
The clinical implications of this compound are underscored by its association with various pathophysiological conditions. Elevated levels of miR-145 have been correlated with decreased risks of venous thromboembolism (VTE), suggesting that targeting this pathway could be beneficial in preventing thrombotic events .
Case Study: miR-145 and VTE Risk
In a cohort study involving over 2000 participants, high plasma levels of miR-145 were associated with a significant reduction in VTE risk:
- Participants in the highest quartile of miR-145 levels had a 49% lower risk of developing VTE compared to those in the lowest quartile (HR: 0.51; CI: 0.38-0.68) .
This protective role highlights the potential for therapeutic strategies aimed at modulating miR-145 activity through compounds like this compound.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing ML 145?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions (e.g., Suzuki coupling, nucleophilic substitution). Post-synthesis, characterization employs:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (1H/13C spectra, DEPT-135) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Key Consideration : Reproducibility requires detailed experimental logs (solvent ratios, reaction temperatures, catalysts) in supplementary materials .
Q. What in vitro and in vivo assays are recommended for evaluating this compound's biological activity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition Assays : Dose-response curves (IC50 calculations) with positive/negative controls .
- Cell Viability Assays : Use of MTT/WST-1 protocols to measure cytotoxicity .
- In Vivo Models :
- Rodent pharmacokinetic studies (e.g., bioavailability, half-life) with standardized dosing regimens .
- Data Interpretation : Normalize results to solvent controls and validate with triplicate runs .
Q. How should researchers design experiments to ensure this compound's stability under varying conditions?
- Methodological Answer :
- Stability Studies :
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH Sensitivity : Incubate this compound in buffers (pH 3–9) and monitor degradation via HPLC .
- Statistical Validation : Use ANOVA to compare stability across conditions, reporting p-values and confidence intervals .
Advanced Research Questions
Q. How can contradictions in this compound's mechanism of action across studies be resolved?
- Methodological Answer :
- Cross-Validation : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Statistical Reanalysis : Apply Bayesian meta-analysis to reconcile conflicting IC50 values from independent studies .
- Controlled Variables : Standardize cell lines, solvent concentrations, and incubation times to isolate confounding factors .
Q. What strategies optimize this compound's selectivity against off-target proteins?
- Methodological Answer :
- Computational Screening : Molecular docking (AutoDock Vina) to predict binding pockets and prioritize structural modifications .
- Proteome-Wide Profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target interactions .
- Iterative Design : Combine Structure-Activity Relationship (SAR) data with free-energy perturbation (FEP) calculations .
Q. How do researchers address variability in this compound's pharmacokinetic data across species?
- Methodological Answer :
- Allometric Scaling : Correlate metabolic rates (e.g., cytochrome P450 activity) between rodents and humans .
- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to extrapolate dose-response relationships .
- Tissue Distribution Studies : Radiolabel this compound and quantify accumulation via scintillation counting .
Q. What computational frameworks integrate this compound's experimental data with predictive modeling?
- Methodological Answer :
- Hybrid QSAR/MD Models :
- Train quantitative structure-activity relationship (QSAR) models on experimental IC50 data.
- Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- Machine Learning : Apply random forest or neural networks to predict toxicity profiles from physicochemical descriptors .
Propriétés
IUPAC Name |
2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMYJWNXSFLKQ-QIROLCGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.